Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound recognized for its potential applications in medicinal chemistry and organic synthesis. It is characterized by its unique imidazo[1,2-a]pyridine structure, which is notable for its biological activity. The compound has the CAS Number 1160474-86-1 and is primarily utilized in the development of novel pharmaceuticals and agrochemicals.
This compound falls under the category of heterocyclic compounds, specifically imidazo[1,2-a]pyridines. These compounds are often synthesized for their diverse biological properties, including antibacterial and antifungal activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecules, making them valuable in drug design and development .
The synthesis of ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves several advanced synthetic techniques:
Technical details indicate that the synthesis often requires specific conditions such as temperature control and the use of solvents like ethyl acetate or water to optimize yield and purity .
The molecular structure of ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be described using its InChI code: 1S/C11H8BrF3N2O2/c1-2-19-10(18)8-9(12)17-5-6(11(13,14)15)3-4-7(17)16-8/h3-5H,2H2,1H3
. The compound features:
The molecular formula is , with a molecular weight of approximately 325.09 g/mol. The presence of bromine and trifluoromethyl groups significantly influences its chemical behavior and reactivity .
Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can participate in various chemical reactions:
Technical details suggest that these reactions are facilitated by acidic or basic catalysts (e.g., p-Toluenesulfonic acid) to promote dehydration and enhance yield .
The mechanism by which ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate exerts its biological effects typically involves:
Data from biochemical studies indicate that this compound has shown potential in modulating enzyme activity, which is critical for its applications in drug development .
Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is typically a solid at room temperature. It exhibits stability under standard laboratory conditions but should be stored properly to maintain integrity.
The unique properties imparted by the trifluoromethyl group enhance its reactivity profile. Key chemical properties include:
Relevant data indicates that these properties contribute significantly to its utility in synthetic applications and biological assays .
Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has several notable applications:
Research indicates that derivatives of this compound have been explored for their antibacterial properties and potential use in treating various infections .
Imidazo[1,2-a]pyridines represent a privileged heterocyclic framework in pharmaceutical development due to their broad-spectrum bioactivity and synthetic versatility. These fused bicyclic systems exhibit favorable physicochemical properties, such as enhanced metabolic stability and membrane permeability, making them ideal candidates for central nervous system (CNS) drugs and anti-infectives [3] [6]. The core structure serves as a bioisostere for purines, enabling targeted interactions with enzymes and receptors involved in disease pathways. For example, ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate derivatives have demonstrated narrow-spectrum inhibition of Streptococcus pneumoniae by targeting the cell division protein FtsZ—a mechanism that circumvents existing antibiotic resistance [6]. This specificity arises from unique binding interactions with residues in the bacterial FtsZ protein, highlighting the scaffold’s potential for designing precision therapeutics.
Synthetic methodologies for functionalizing imidazo[1,2-a]pyridines continue to evolve, with radical-based reactions enabling C–H activation at the C3 position for late-stage diversification [4]. Such approaches facilitate the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The ethyl carboxylate moiety in Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate serves as a synthetic handle for derivatization, allowing conversion to amides, hydrazides, or heterocyclic fused systems [7]. These transformations are critical for optimizing pharmacokinetic properties, as evidenced by antimycobacterial hydrazide derivatives of structurally analogous ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylates [7].
Compound | Biological Activity | Reference |
---|---|---|
Ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate | Narrow-spectrum anti-pneumococcal FtsZ inhibitor | [6] |
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide | Antimycobacterial scaffold (inactive at 6.25 μg/mL) | [7] |
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | Intermediate for halogenated bioactive molecules | [8] |
The strategic incorporation of trifluoromethyl (CF₃) and bromine groups at the C6 and C3 positions of the imidazo[1,2-a]pyridine ring confers distinct advantages in drug design. The trifluoromethyl group is a universal pharmacokinetic enhancer: its high electronegativity (−0.25 σₘ Hammett constant) and lipophilicity (π = +0.88) improve membrane penetration and metabolic stability while minimally altering steric bulk [5] [8]. Computational studies on related trifluoromethylated imidazo[1,2-a]pyridines confirm that the CF₃ group induces substantial electron-withdrawing effects, polarizing the π-system and enhancing dipole moments by 1.2–2.5 D compared to non-fluorinated analogs [2]. This polarization facilitates optimized binding interactions with hydrophobic enzyme pockets, as observed in FtsZ inhibitors where the CF₃ group contributes to van der Waals contacts with unique residues in S. pneumoniae [6].
The bromine atom at C3 serves dual roles:
Combined, these substituents create a synergistic electronic profile: the CF₃ group reduces electron density at C6, while bromine withdraws electrons from C3, rendering the ring susceptible to nucleophilic attack or radical addition. This facilitates further derivatization, as demonstrated in the synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate analogs for antimicrobial screening [3] [6]. The ester group at C2 further enhances reactivity, serving as a precursor for hydrazide formation or cyclocondensation reactions with mercaptoacetic acid to generate thiazolidine-based architectures [7].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1